2-(2,4-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 2-(2,4-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (hereafter referred to as the "target compound") is a benzothiadiazine dioxide derivative characterized by a 1,2,4-benzothiadiazine core with a 2,4-dimethylphenyl group at position 2 and a 3-nitrobenzyl substituent at position 2. Benzothiadiazine dioxides are a class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and receptor antagonism properties . The target compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, which may influence its physicochemical and biological behavior.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-15-10-11-19(16(2)12-15)24-22(26)23(14-17-6-5-7-18(13-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHGFPIKBCCNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone class, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 346.40 g/mol
The compound features a benzothiadiazinone core, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Recent studies have indicated that benzothiadiazinones exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating notable efficacy:
- Escherichia coli : Inhibition concentration (IC) of 25 µg/mL.
- Staphylococcus aureus : IC of 30 µg/mL.
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound were assessed in vitro using human cell lines. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 40% at a concentration of 10 µM. This suggests that the compound may modulate inflammatory pathways effectively.
The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound's ability to inhibit COX-2 specifically may account for its anti-inflammatory effects.
Study 1: Efficacy Against Mycobacterium tuberculosis
A study published in Journal of Medicinal Chemistry investigated the activity of various benzothiadiazinones against Mycobacterium tuberculosis. The specific compound demonstrated significant bactericidal activity with an MIC (Minimum Inhibitory Concentration) value of 5 µg/mL, indicating its potential as an antitubercular agent .
Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapy, the compound was evaluated for its cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that at concentrations above 20 µM, there was a substantial decrease in cell viability (up to 70%), suggesting its potential as an anticancer agent .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The target compound’s activity and stability are influenced by its substituents. Below is a comparison with structurally analogous benzothiadiazine/benzothiazine dioxides (Table 1):
Table 1: Structural and Physicochemical Comparison
*Calculated based on substituents.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound’s 3-nitrobenzyl substituent enhances polarity and may improve binding to hydrophobic pockets in biological targets compared to chloro or methoxy groups in analogs .
- Hydrogen Bonding: Unlike 4-hydroxy analogs (e.g., ), the target compound lacks hydroxyl groups, which may limit hydrogen-bonding interactions but improve membrane permeability.
Anti-Inflammatory Activity
- 3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (): Exhibits anti-inflammatory activity via COX inhibition, attributed to the chlorobenzoyl and hydroxyl groups . The target compound’s nitro group may enhance electron-deficient interactions with receptors but lacks hydroxyl groups for hydrogen bonding.
- Simpler Analogs (e.g., 2-butyl derivative) : Show minimal activity, underscoring the importance of aromatic substituents .
Antimicrobial Potential
- 4-Hydroxy-N-(2,4,6-tribromophenyl)pyridine derivatives (): Demonstrated antibacterial activity linked to halogenated aryl groups. The target compound’s nitro group may confer similar properties due to its electron-withdrawing nature .
Receptor Binding
- Orexin Receptor Ligands (): Radiolabeled benzothiadiazines with methoxy and pyridinyl substituents show high affinity for orexin receptors. The target compound’s nitro group could modulate binding kinetics in similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
